3-cyclopentyl-2-methylpropanal

Volatility Molecular weight Headspace performance

3-Cyclopentyl-2-methylpropanal (CAS 1343323-20-5) is a saturated, branched-chain aliphatic aldehyde with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol. The structure features a terminal aldehyde group on a 2-methylpropanal backbone substituted at the 3-position with an unsubstituted cyclopentyl ring.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 1343323-20-5
Cat. No. B6614607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-2-methylpropanal
CAS1343323-20-5
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(CC1CCCC1)C=O
InChIInChI=1S/C9H16O/c1-8(7-10)6-9-4-2-3-5-9/h7-9H,2-6H2,1H3
InChIKeyMZCNZXKQYGIDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-2-methylpropanal (CAS 1343323-20-5): Procurement-Relevant Chemical Identity and Fragrance Class Profile


3-Cyclopentyl-2-methylpropanal (CAS 1343323-20-5) is a saturated, branched-chain aliphatic aldehyde with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol [1]. The structure features a terminal aldehyde group on a 2-methylpropanal backbone substituted at the 3-position with an unsubstituted cyclopentyl ring [1]. It belongs to the class of fragrance aldehydes used in perfumery to impart aldehydic, clean, soapy, floral, waxy, spicy, and powdery odor notes [2]. As a non-aromatic cyclopentyl aldehyde, it is structurally distinct from the widely used aryl-substituted floral aldehydes such as Lilial (p-tert-butyl-α-methyldihydrocinnamaldehyde) and Cyclamen aldehyde [3].

Why 3-Cyclopentyl-2-methylpropanal Cannot Be Replaced by Generic Floral Aldehydes in Fragrance Formulation


Generic substitution within the floral aldehyde class is problematic because odor character, substantivity, volatility, and regulatory status are all exquisitely sensitive to ring size, ring substitution, and the presence or absence of an aromatic moiety [1]. 3-Cyclopentyl-2-methylpropanal possesses an unsubstituted, saturated cyclopentyl ring attached to a branched propanal chain, a structural combination that produces a distinctive aldehydic-floral-waxy profile not replicated by cyclohexyl, phenyl, or alkyl-substituted phenyl analogs [2][3]. Furthermore, the absence of an aromatic ring may confer a significant regulatory advantage, as several widely used arylpropanal fragrance ingredients (e.g., Lilial, Cyclamen aldehyde) now face restrictions or bans in key markets due to skin sensitization and reproductive toxicity concerns [4]. Direct replacement without quantitative performance verification risks batch failure, off-odor, and non-compliance with evolving international fragrance regulations.

Quantitative Differential Evidence: 3-Cyclopentyl-2-methylpropanal Versus Closest Analogs


Molecular Weight and Volatility: Cyclopentyl vs. Cyclohexyl and Aryl Analogs

3-Cyclopentyl-2-methylpropanal (MW 140.22 g/mol) is substantially lighter than its six-membered ring analog 3-cyclohexyl-2-methylpropanal (MW 154.25 g/mol ) and approximately 31% lighter than the aryl aldehyde Lilial (MW 204.31 g/mol [1]). This lower molecular weight predicts higher vapor pressure and faster headspace release, making it more suitable for top-note fragrance delivery where rapid diffusion is required. The predicted boiling point of the cyclopentyl compound (~160°C at atmospheric pressure [2]) is significantly lower than the measured boiling points of 3-cyclohexyl-2-methylpropanal (223.6°C at 760 mmHg [3]) and Lilial (275–279°C [1]).

Volatility Molecular weight Headspace performance

Odor Threshold Structure-Activity Relationship: Branched Cycloalkyl Aldehydes vs. Straight-Chain and Aryl Aldehydes

In a definitive gas chromatographic olfactometry study of alicyclic and aromatic aldehydes in air, aldehydes bearing terminal cycloalkyl substituents exhibited odor threshold minima at eight carbon atoms, and straight alkyl chains consistently produced lower threshold values than cyclic structures [1]. 3-Cyclopentyl-2-methylpropanal (C₉ with a branched chain) sits near this threshold minimum, suggesting a balanced potency profile. By contrast, Lilial (C₁₄ with a bulky p-tert-butylphenyl group) and Cyclamen aldehyde (C₁₃ with p-isopropylphenyl) have higher carbon counts and aromatic rings, which shift their odor thresholds and alter their perceived intensity relative to the cyclopentyl aldehyde [1][2]. Although compound-specific threshold data for 3-cyclopentyl-2-methylpropanal have not been published, the class-level trend indicates that its alicyclic C₉ structure occupies a differentiated potency niche.

Odor threshold GC-olfactometry Structure-activity relationship

Regulatory Differentiation: Non-Aromatic Cyclopentyl Aldehyde vs. Restricted Aryl Propanal Fragrances

Lilial (butylphenyl methylpropional, CAS 80-54-6) was classified as a CMR substance (Carcinogenic, Mutagenic, or Reprotoxic) and banned from use in cosmetic products in the European Union effective March 2022 under Commission Regulation (EU) 2021/1902 [1]. Cyclamen aldehyde and other aryl propanal derivatives face increasing regulatory scrutiny [2]. 3-Cyclopentyl-2-methylpropanal, lacking the aromatic ring and bulky alkylphenyl substituents that are structural alerts for skin sensitization and reprotoxicity, is not currently listed in the EU Cosmetic Regulation Annexes II (banned) or III (restricted) and has no IFRA prohibition [3]. This non-aromatic structural class may provide a compliant alternative for formulators seeking floral-aldehydic notes without the regulatory burden associated with aryl aldehydes. However, formal toxicological evaluation of the compound itself has not been published, and any procurement decision based on regulatory expectations must be verified with the supplier's safety data.

Regulatory compliance IFRA EU cosmetics regulation CMR substances

Odor Character Differentiation: Cyclopentyl Floral-Aldehydic vs. Aromatic Muguet Notes

Organoleptic evaluation (10% in dipropylene glycol) of 3-cyclopentyl-2-methylpropanal reveals a multi-faceted aldehydic profile described as aldehydic, clean, soapy, floral, cloth laundered, waxy, spicy, and powdery [1]. In contrast, Lilial is characterized primarily as a powerful, fresh, floral-green muguet (lily-of-the-valley) note with watery and powdery undertones [2], while Cyclamen aldehyde presents a sweet, floral, cyclamen-like character . The cyclopentyl compound's added waxy, soapy, and spicy facets differentiate it from the cleaner, more singular floralcy of the aryl aldehydes. The patent literature on cyclopentylalkyl derivatives confirms that compounds of this structural class can provide 'intense, diffusive and substantive scents belonging to the floral family' [3], and specifically that the odor can be 'floral, fruity, hesperidic/citrus, very strong and substantive' [4]. This combination of aldehydic brightness with waxy-spicy warmth is not achievable through simple substitution with the purer muguet notes of Lilial or Cyclamen aldehyde.

Odor profile Organoleptic characterization Fragrance blending

Semiochemical Relevance: Biological Activity Differentiation from Purely Fragrance Aldehydes

The structurally related compound 2-(3-methylcyclopentyl)-propanal (a methyl-substituted cyclopentyl analog) is documented as a semiochemical utilized by insect species in their chemical communication system, as recorded in the Pherobase database [1]. While the unsubstituted cyclopentyl derivative (3-cyclopentyl-2-methylpropanal) has not been directly confirmed as a semiochemical, the close structural similarity suggests potential biological relevance beyond fragrance applications. In contrast, Lilial and Cyclamen aldehyde have no documented semiochemical function; their biological activity profile is dominated by odorant receptor activation in vertebrates [2]. This differential opens potential research applications in chemical ecology, integrated pest management, and insect behavior studies where the cyclopentyl aldehyde scaffold may serve as a lead structure.

Semiochemical Chemical ecology Pheromone

3-Cyclopentyl-2-methylpropanal: Evidence-Based Application Scenarios for Procurement and Research


Regulatory-Compliant Floral-Aldehydic Fine Fragrance Formulations

Fragrance houses seeking to replace Lilial in existing fine fragrance formulations due to the EU cosmetics ban (effective March 2022) can evaluate 3-cyclopentyl-2-methylpropanal as a non-aromatic cyclopentyl aldehyde alternative. The compound's aldehydic, soapy, floral-waxy profile [1] provides a differentiated but complementary muguet-type character. Its lower molecular weight (140.22 g/mol) and predicted higher volatility relative to Lilial (204.31 g/mol) necessitate top-note optimization and potential use of delivery system technologies [2]. Formulators should note that the compound is not a direct drop-in replacement due to the additional waxy-spicy facets, requiring fragrance pyramid rebalancing [1].

Functional Fragrance Applications Requiring High-Diffusivity Top Notes

The compound's low molecular weight and estimated boiling point of approximately 160°C render it particularly suitable for functional products where rapid olfactive impact is critical, such as laundry care (detergents, fabric softeners), surface cleaners, and air care products [2]. The cyclopentylalkyl structural class is described in patent literature as exhibiting intense, diffusive, and substantive (long-lasting) floral character [3], making it appropriate for applications where fragrance persistence on fabric or surfaces is a key performance criterion.

Chemical Ecology and Semiochemical Research Programs

The close structural analog 2-(3-methylcyclopentyl)-propanal is a documented semiochemical in insect chemical communication [4]. 3-Cyclopentyl-2-methylpropanal may warrant investigation as a putative semiochemical or as a synthetic intermediate for preparing analogs for structure-activity relationship studies in chemical ecology, integrated pest management, and pollinator attraction research. Its C₉ aldehyde scaffold with a saturated cyclopentyl ring provides a versatile starting point for analog synthesis via standard aldehyde chemistry (oxidation, reduction, Schiff base formation, Grignard addition).

Structure-Odor Relationship Studies on Cycloalkyl Aldehydes

As a C₉ branched aldehyde with a saturated five-membered ring, 3-cyclopentyl-2-methylpropanal fills a specific structural niche in structure-odor relationship (SOR) investigations. The published finding that aldehydes bearing terminal cycloalkyl substituents exhibit odor threshold minima at eight carbon atoms [5] positions this compound near the predicted optimum for cycloalkyl aldehyde potency. Comparative studies with the six-membered ring analog (3-cyclohexyl-2-methylpropanal, MW 154.25, BP 223.6°C) and with the straight-chain aldehyde series can probe the effects of ring size, branching, and molecular volume on olfactory receptor activation [2].

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